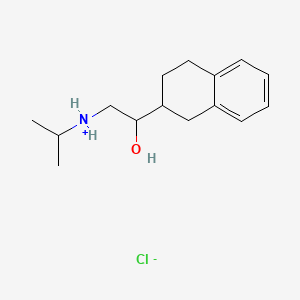
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a naphthalene ring system and an isopropylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Ring System: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.
Introduction of the Isopropylamino Group: This step often involves reductive amination, where an aldehyde or ketone intermediate reacts with isopropylamine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature and Pressure: To maintain the integrity of the compound.
Use of Catalysts: To accelerate the reaction rates.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction could produce tetrahydronaphthalenes.
科学的研究の応用
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol: Lacks the isopropylamino group, leading to different chemical properties.
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol and isopropylamino groups.
Isopropylamine: A basic amine without the naphthalene ring system.
Uniqueness
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is unique due to its combination of a naphthalene ring system and an isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
14434-31-2 |
|---|---|
分子式 |
C15H24ClNO |
分子量 |
269.81 g/mol |
IUPAC名 |
[2-hydroxy-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-6,11,14-17H,7-10H2,1-2H3;1H |
InChIキー |
JWAPCLSDXWURHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH2+]CC(C1CCC2=CC=CC=C2C1)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



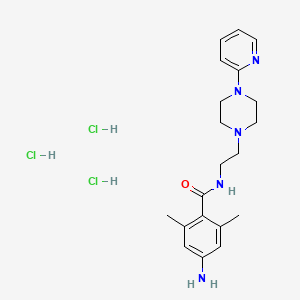
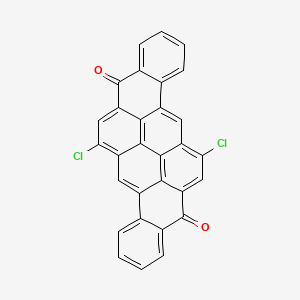
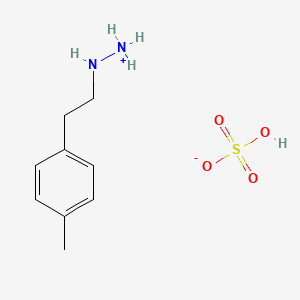
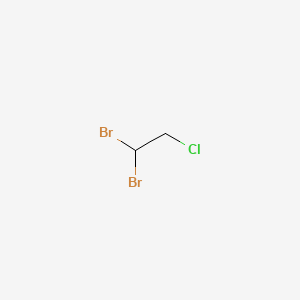

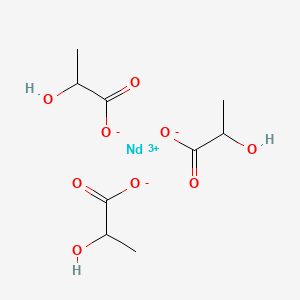

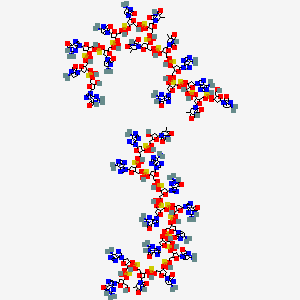
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)



![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
